molecular formula C9H11ClF3N B7947738 (S)-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hcl

(S)-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hcl

Cat. No.: B7947738
M. Wt: 225.64 g/mol
InChI Key: IWPCTLVNAZQVOX-QRPNPIFTSA-N
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Description

(S)-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of trifluoromethyl and o-tolyl groups. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and material science, due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-toluidine and trifluoroacetaldehyde.

    Formation of Intermediate: The reaction between o-toluidine and trifluoroacetaldehyde under acidic conditions leads to the formation of an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-2,2,2-Trifluoro-1-(O-tolyl)ethanamine.

Industrial Production Methods

In industrial settings, the production of (S)-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride may involve more scalable and efficient methods, such as:

    Catalytic Hydrogenation: Utilizing catalytic hydrogenation for the reduction step to improve yield and selectivity.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, and substituted derivatives of the original compound.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The o-tolyl group contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(o-Tolyl)ethanamine hydrochloride: Similar in structure but lacks the trifluoromethyl group.

    ®-1-(o-Tolyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.

    o-Tolyl benzonitrile: Contains the o-tolyl group but differs in the functional group attached.

Uniqueness

(S)-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(2-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6-4-2-3-5-7(6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPCTLVNAZQVOX-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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